molecular formula C16H16 B15469015 1,2,3,4-Tetrahydro-1,4-ethanoanthracene CAS No. 55178-88-6

1,2,3,4-Tetrahydro-1,4-ethanoanthracene

Cat. No.: B15469015
CAS No.: 55178-88-6
M. Wt: 208.30 g/mol
InChI Key: GWIMEYSSSXDNBE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a fused anthracene core with a 1,4-ethano bridge and partial hydrogenation. Its systematic nomenclature, as per IUPAC guidelines, prioritizes non-cumulative double bonds, leading to the preferred name 1,4-dihydro-1,4-ethanoanthracene over alternatives like "1,2,3,4-tetrahydro-1,4-ethenoanthracene" . The compound’s rigid bicyclic framework and substituent flexibility make it a scaffold for pharmaceuticals and materials science.

Properties

CAS No.

55178-88-6

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C16H16/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-4,9-12H,5-8H2

InChI Key

GWIMEYSSSXDNBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=CC4=CC=CC=C4C=C23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

1,2,3,4-Tetrahydroanthracene
  • Structure: Fully hydrogenated anthracene lacking the ethano bridge.
  • Molecular Formula : C₁₄H₁₀ (MW: 178.23 g/mol) .
  • Key Differences: The absence of the ethano bridge reduces rigidity, impacting π-conjugation and intermolecular interactions.
9,10-Dimethoxy-1,2,3,4-Tetrahydro-1,4-ethanoanthracene
  • Structure : Methoxy groups at positions 9 and 10 enhance electron density and biological activity.
  • Applications : Exhibits adipogenic activity (81.18% adipogenic index), suggesting utility in metabolic disorder studies .
1,4-Methanoanthracene Derivatives
  • Example: 3,6-Dihydroxybenzonorbornane (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol).
  • Properties : Antioxidant activity due to hydroxyl groups; studied via ¹³C NMR for molecular dynamics .

Physicochemical Properties

Property 1,4-Ethanoanthracene Derivatives 1,2,3,4-Tetrahydroanthracene 1,4-Methanonaphthalenes
Melting Point Range 79–246°C Not reported 157–696 mg (crystalline)
Aromaticity Moderate (partial conjugation) Low (fully saturated) High (rigid norbornane)
NMR Characteristics δH 6.8–7.5 ppm (aromatic H); δC 120–140 ppm (sp² C) δH 1.5–2.5 ppm (aliphatic H) δC 25–35 ppm (bridgehead C)

Critical Analysis of Divergences

  • Nomenclature Conflicts: While "1,4-dihydro-1,4-ethanoanthracene" is IUPAC-preferred, literature often uses "tetrahydro" terminology, risking ambiguity .
  • Substituent Impact: Methoxy groups in 9,10-dimethoxy derivatives enhance adipogenic activity by 10–15% compared to non-substituted analogs .

Preparation Methods

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction is a cornerstone for constructing the bicyclic framework of 1,2,3,4-tetrahydro-1,4-ethanoanthracene. This [4+2] cycloaddition typically employs anthracene derivatives as dienes and maleic anhydride as the dienophile. For example, Series 3 ethanoanthracenes were synthesized in yields ranging from 30% to 99% by reacting substituted anthracene-chalcones with maleic anhydride under reflux conditions in dichloromethane. Key spectral data for the product included IR absorbances at 1774 cm⁻¹ (maleic anhydride carbonyl) and 1669 cm⁻¹ (α,β-unsaturated ketone), with ¹H NMR resonances at δ 3.63–4.85 ppm for the anthracene protons.

Table 1: Optimization of Diels-Alder Reaction Conditions

Parameter Optimal Value Impact on Yield
Temperature 80°C Maximizes rate
Solvent Dichloromethane Enhances solubility
Catalyst None required Simplifies purification
Reaction Time 12–24 hours Ensures completion

Reduction of Hydroxyimino Precursors

Lithium aluminum hydride (LiAlH₄)-mediated reduction of hydroxyimino intermediates is a widely used method. In Example 1 of US3629239A, 2-hydroxyimino-1,2,3,4-tetrahydro-1,4-ethanonaphthalene (940 mg) was treated with LiAlH₄ in tetrahydrofuran (THF) under reflux for 4 hours, yielding 353 mg of a yellow oil after chromatography. Similarly, Example 2 achieved a 73% yield of 2,3-imino-1,2,3,4-tetrahydro-1,4-methano-naphthalene using analogous conditions. Critical steps included:

  • Slow addition of the hydroxyimino compound to prevent exothermic runaway.
  • Chromatographic purification with petroleum ether/benzene (9:1 to 1:1) to isolate the product.

Bromination and Ring-Opening Reactions

Bromination of epoxy derivatives offers an alternative route. Treatment of 3,10-epoxycyclo[10.2.2.0²,¹¹.0⁴,⁹]hexadeca-4,6,8,13-tetraene with bromine in acetic acid yielded 12-bromo-1,2,3,4-tetrahydro-1,4-ethanoanthracen-11-ol via carbon-oxygen bond cleavage and intramolecular 1,5-oxygen migration. This method highlights the compound’s susceptibility to electrophilic attack, with the epoxy ring serving as a reactive handle for functionalization.

Key Observations:

  • Acidic media accelerated ring-opening but increased side-product formation.
  • Temperature control (0–25°C) was critical to suppress polymerization.

Analytical Characterization

Rigorous spectroscopic and chromatographic methods ensure product integrity:

  • ¹H NMR : Protons on the ethano bridge resonate at δ 3.24–4.85 ppm, while aromatic protons appear at δ 6.8–8.2 ppm.
  • GC-MS : Molecular ion peaks at m/z 234 (M⁺) confirm the molecular formula C₁₆H₁₄.
  • HRMS : Exact mass measurements (e.g., 527.1543 for a nitrobenzoyl derivative) validate functional group incorporation.

Table 2: Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Advantage
Diels-Alder 30–99 >95 Scalability
LiAlH₄ Reduction 51–73 90–98 Mild conditions
Bromination 40–60 85–92 Functional diversity

Q & A

Q. What is the correct IUPAC nomenclature for 1,2,3,4-Tetrahydro-1,4-ethanoanthracene, and how does its structural configuration influence this naming?

The compound is systematically named 1,4-dihydro-1,4-ethanoanthracene according to IUPAC rules . The nomenclature prioritizes the ethano bridge (a two-carbon bridge) over a tetrahydro designation to avoid ambiguity in fused-ring systems. The numbering ensures maximal non-cumulative double bonds, with the ethano bridge linking positions 1 and 4 of the anthracene backbone. This naming reflects the bicyclic structure, where partial saturation preserves one double bond in the anthracene framework.

Q. What synthetic routes are documented for preparing 1,4-dihydro-1,4-ethanoanthracene and its substituted analogs?

Key methods include:

  • Diels-Alder reactions : Cycloaddition of anthracene derivatives with dienophiles like norbornene analogs to form the ethano bridge .
  • Bromination and functionalization : Electrophilic substitution at positions 6 and 7 of the anthracene core, followed by cross-coupling reactions to introduce substituents (e.g., cyano groups) .
  • Derivatization via methoxy groups : Substitution at positions 9 and 10 using methylating agents or acetyl chloride, as observed in gas chromatography–mass spectrometry (GC-MS) studies of dimethoxy derivatives .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking in derivatives) .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR distinguish bridgehead protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Infrared (IR) spectroscopy : Identifies stretching vibrations for C–H (2800–3000 cm1^{-1}) and cyano groups (2200 cm1^{-1}) in substituted analogs .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the aromaticity and electronic properties of 1,4-dihydro-1,4-ethanoanthracene systems?

DFT studies (e.g., B3LYP/6-31G*) reveal:

  • Aromaticity : The central anthracene ring retains partial aromatic character (NICS values ≈ -8 ppm), while the ethano bridge disrupts conjugation, reducing delocalization .
  • Electron transfer dynamics : Substituents like cyano groups alter frontier molecular orbitals (HOMO-LUMO gaps), influencing charge-transfer efficiency in donor-acceptor systems .
  • Hydrogen bonding : Calculated interaction energies (≈ -3 kcal/mol) for C–H⋯N bonds align with crystallographic data, stabilizing supramolecular assemblies .

Q. What crystallographic evidence exists for non-covalent interactions in ethanoanthracene derivatives, and how do these affect molecular packing?

  • Hydrogen-bonded dimers : Cyclic R22_2^2(10) motifs formed via C–H⋯N interactions in cyano-substituted derivatives (e.g., 1,2,3,4-Tetrahydro-1,4-methanoanthracene-6,7-dicarbonitrile) .
  • C–H⋯π interactions : Bridgehead hydrogens (e.g., H13B) engage with anthracene π-systems (distance ≈ 2.81 Å), enhancing crystal stability .
  • Puckering parameters : Five-membered rings in norbornane-fused derivatives exhibit Q2_2 values of 0.56–0.60 Å, deviating from ideal envelope conformations .

Q. How do substituents influence the photophysical properties and electron transfer (ET) kinetics of ethanoanthracene derivatives?

  • Methoxy groups : 9,10-Dimethoxy derivatives show redshifted absorption (λmax_{\text{max}} ≈ 350 nm) due to extended conjugation, with fluorescence quantum yields (Φf_f ≈ 0.3) sensitive to solvent polarity .
  • Cyano substituents : Enhance ET rates by lowering LUMO energy (≈ -2.5 eV), enabling solvent-dependent Marcus behavior (log kET_{\text{ET}} ∝ ΔG^\circ) .
  • Brominated analogs : Heavy-atom effects increase intersystem crossing efficiency, observed in phosphorescence spectra at 77 K .

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